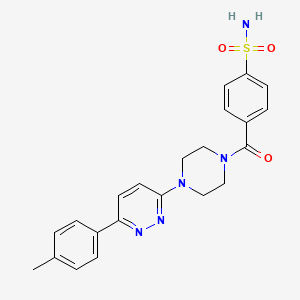

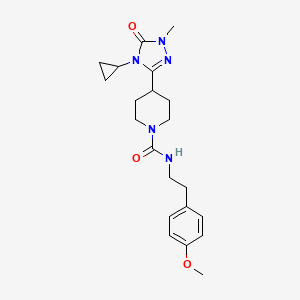

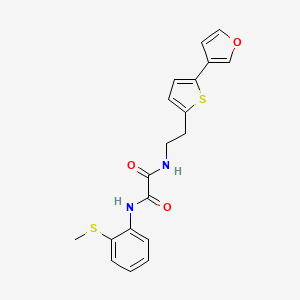

1-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound in the literature.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available literature .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available literature .Aplicaciones Científicas De Investigación

Inhibitors of Human Heart Chymase

Research on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, closely related to the compound , has demonstrated their potential as novel nonpeptide inhibitors of human heart chymase. This class of compounds showed selective inhibition against chymase over other proteases, such as chymotrypsin and cathepsin G, indicating their therapeutic potential in cardiovascular diseases. The study's structure-activity relationship revealed that specific substitutions on the phenylsulfonyl moiety enhance the compounds' activity, providing insights into designing more effective chymase inhibitors (S. Niwata et al., 1997).

Serotonin Receptor Affinity

Another study focused on derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione, assessing their affinity for 5-HT(1A) and α(1)-adrenoceptors. These compounds were evaluated for their potential as antagonists with applications in neurological disorders. The research highlighted the importance of alkyl or ester substituents at the N3 of the hydantoin ring for activity, offering a basis for developing new compounds with improved selectivity and affinity for targeted receptors (J. Handzlik et al., 2011).

Antimicrobial Activity

The synthesis and evaluation of novel heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, although not directly matching the compound , illustrate the broader potential of sulfonamide derivatives in antimicrobial applications. This study explored various synthesized compounds for their antimicrobial properties, demonstrating effectiveness against specific bacterial strains. Such research underscores the versatility of sulfonamide derivatives in developing new antimicrobial agents (T. El‐Emary et al., 2002).

Hypoglycemic Activity

Investigations into spiroimidazolidine-2,4-diones for their hypoglycemic potential revealed significant activity in reducing blood glucose levels in animal models. These findings point to the promise of imidazolidine derivatives in treating diabetes mellitus, highlighting a key area of application for such compounds. The research indicates that specific structural modifications can enhance hypoglycemic activity, providing a pathway for the development of new therapeutic agents (Z. Iqbal et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-3-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-12-4-5-14(25-3)15(10-12)26(23,24)19-8-6-13(7-9-19)20-11-16(21)18(2)17(20)22/h4-5,10,13H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOUECPEZLUHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate](/img/structure/B2613796.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)

![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)

![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)

![Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate](/img/structure/B2613806.png)

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)